N-(4-ethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno [2,3-d]pyrimidin-2-ylthio))acetamide
Description
This compound belongs to the class of thioacetamide derivatives fused with a benzo[b]thiopheno[2,3-d]pyrimidinone core. Its structure features a 4-ethylphenyl group attached to the acetamide moiety and a prop-2-enyl substituent at the 3-position of the pyrimidinone ring.
Properties
Molecular Formula |
C23H25N3O2S2 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N3O2S2/c1-3-13-26-22(28)20-17-7-5-6-8-18(17)30-21(20)25-23(26)29-14-19(27)24-16-11-9-15(4-2)10-12-16/h3,9-12H,1,4-8,13-14H2,2H3,(H,24,27) |
InChI Key |
TZIIKFWVTKJGSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origin of Product |
United States |
Biological Activity
N-(4-ethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with potential biological activities. Its unique structure incorporates multiple functional groups that may interact with various biological targets. This article provides a detailed overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C23H25N3O2S2. It features a pentahydrobenzo[b]thiophene core linked to a pyrimidine moiety through a thioether bond. The presence of an ethylphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrimidine and thiophene have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) and other regulatory proteins.
- Apoptosis Induction : Evidence points to the ability of such compounds to activate apoptotic pathways via caspase activation and mitochondrial membrane potential disruption.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been documented to exhibit:
- Bactericidal Effects : Targeting bacterial cell wall synthesis or disrupting membrane integrity.
- Antifungal Properties : Inhibition of ergosterol biosynthesis in fungi.
The precise mechanism of action for N-(4-ethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways.
Potential Targets
- Kinases : Inhibition of specific kinases involved in cancer cell proliferation.
- DNA Topoisomerases : Disruption of DNA replication processes in rapidly dividing cells.
- Enzymes in Metabolic Pathways : Modulation of metabolic pathways critical for pathogen survival.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
These findings highlight the potential for N-(4-ethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide to exhibit similar biological activities.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogues differ primarily in the substituents on the phenyl ring (acetamide side) and the pyrimidinone ring. Key examples include:
Key Observations :
- Electron-Donating Groups : Ethyl (target compound) and methoxy (analogue) substituents enhance solubility and intermolecular interactions compared to halogens .
- Steric Effects : Bulkier groups like isopropylphenyl may hinder binding to biological targets compared to 4-ethylphenyl .
- Reactivity : The prop-2-enyl group in the target compound offers unique reactivity absent in analogues with saturated or aromatic substituents .
Spectroscopic and Crystallographic Characterization
- NMR Spectroscopy : Analogues like N-(3-acetyl-2-thienyl)-2-bromoacetamide show distinct 1H NMR shifts for acetyl (δ 2.5–2.6 ppm) and thiophene protons (δ 7.1–7.3 ppm). The target compound’s prop-2-enyl group would produce characteristic vinyl proton signals (δ 5.0–6.0 ppm) .
- Hydrogen Bonding: The pyrimidinone’s carbonyl and thioacetamide’s NH groups form robust hydrogen-bonding networks, as analyzed via graph set theory. Substituents like ethoxy or methoxy enhance these interactions, influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
